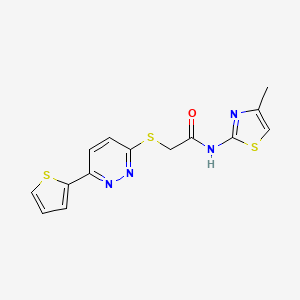
N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide, also known as MTA, is a small molecule inhibitor that has shown potential in various scientific research studies. This compound has gained significant attention due to its ability to inhibit the activity of various enzymes and proteins.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis of thiazole derivatives, including compounds structurally related to N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide, and their evaluation as anticancer agents. These compounds have shown selective cytotoxicity against human lung adenocarcinoma cells while exhibiting high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Antimicrobial and Antifungal Activities
Studies have also explored the antimicrobial and antifungal potentials of thiazole derivatives. Compounds synthesized from related structures have displayed significant antimicrobial activity against various strains, including Staphylococcus aureus, Escherichia coli, and fungi such as Aspergillus niger and Aspergillus fumigatus (Saravanan et al., 2010).
Insecticidal Assessment
The application of related thiazole compounds in the agricultural sector has been investigated, with studies indicating their effectiveness as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Synthesis of Heterocyclic Compounds
Research into the synthesis of new heterocyclic compounds using thiazole as a core structure has led to the development of various derivatives with potential antibacterial, antifungal, and antimalarial activities. These studies underscore the versatility of thiazole derivatives in synthesizing compounds with a broad spectrum of biological activities (Bhoi et al., 2015).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS3/c1-9-7-22-14(15-9)16-12(19)8-21-13-5-4-10(17-18-13)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEQVTNXNKZUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

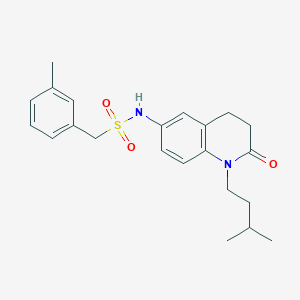
![5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2801964.png)
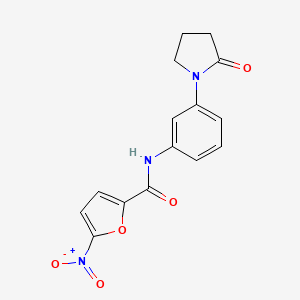

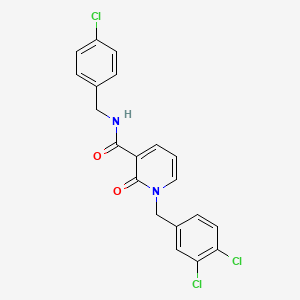
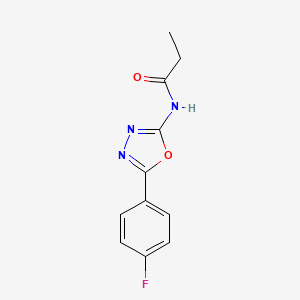
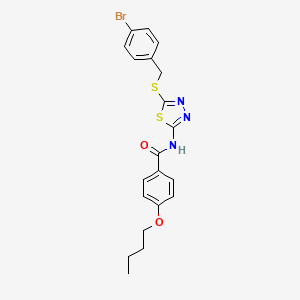

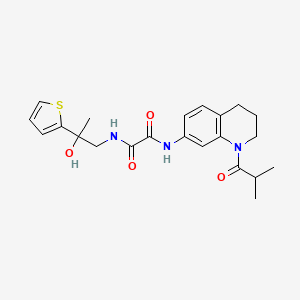
![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)
![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)

![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)
![2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2801982.png)